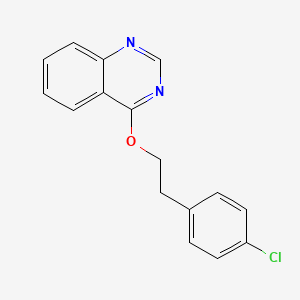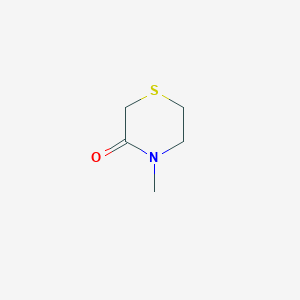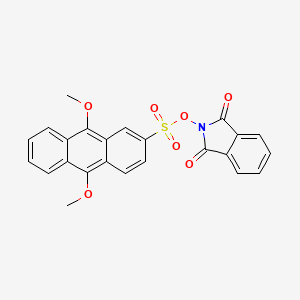
1,2,3-Cyclohexanetrione,1,3-dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Cyclohexanetrione,1,3-dioxime is a chemical compound with the molecular formula C6H8N2O3. It is characterized by the presence of three ketone groups and two oxime groups on a cyclohexane ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Cyclohexanetrione,1,3-dioxime can be synthesized through the isonitrosation of cyclohexanone using ethyl nitrite in the presence of an acid catalyst . The reaction typically involves the formation of an intermediate, which then undergoes further transformation to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Cyclohexanetrione,1,3-dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the oxime groups to amines or other functional groups.
Substitution: The oxime groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction can produce amines or hydroxylamines.
Aplicaciones Científicas De Investigación
1,2,3-Cyclohexanetrione,1,3-dioxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,2,3-Cyclohexanetrione,1,3-dioxime exerts its effects involves interactions with various molecular targets and pathways. For instance, its oxime groups can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes . The compound’s reactivity with nucleophiles and electrophiles also plays a crucial role in its mechanism of action.
Comparación Con Compuestos Similares
1,2,3-Cyclohexanetrione,1,3-dioxime can be compared with other similar compounds, such as:
1,2-Cyclohexanedione dioxime: This compound has two ketone groups and two oxime groups, making it structurally similar but less complex.
1,2,3-Cyclohexane-trione: Lacking the oxime groups, this compound is more prone to different types of reactions and has distinct properties.
Uniqueness: The presence of both ketone and oxime groups in this compound gives it unique reactivity and makes it a versatile compound for various applications. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C6H8N2O3 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
2,6-bis(hydroxyimino)cyclohexan-1-one |
InChI |
InChI=1S/C6H8N2O3/c9-6-4(7-10)2-1-3-5(6)8-11/h10-11H,1-3H2 |
Clave InChI |
MLAWCOBYMMKWMA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NO)C(=O)C(=NO)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8687917.png)




![3-Piperidinone, 4-[(dimethylamino)methylene]-1-(triphenylmethyl)-](/img/structure/B8687943.png)







